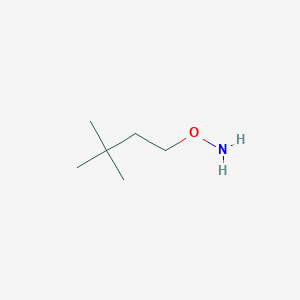

O-(3,3-dimethylbutyl)hydroxylamine

Description

The Role of O-Substituted Hydroxylamines in Modern Organic Synthesis

O-substituted hydroxylamines are valuable reagents in contemporary organic synthesis, primarily recognized for their role as electrophilic aminating agents. wikipedia.orgrsc.org They facilitate a variety of bond-forming reactions, including the creation of carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds, often with high levels of stereo- and regioselectivity and without the need for expensive metal catalysts. wikipedia.org

One of the key applications of these compounds is in the synthesis of nitrogen-containing heterocycles. For instance, they can react with carbonyl compounds to form oxime intermediates, which can then be cyclized to produce aza-arenes like phenanthridines and quinolines. wikipedia.org Furthermore, O-substituted hydroxylamines are instrumental in the synthesis of oxime ethers and benzofurans, which are important structural motifs in many biologically active molecules. brainly.in Their ability to act as a source of an amino group makes them fundamental in the construction of complex nitrogenous compounds. wikipedia.orgrsc.org The versatility of O-substituted hydroxylamines is further demonstrated by their use in palladium-catalyzed reactions to form isoxazolidines, which are key intermediates in the synthesis of 1,3-amino alcohols. nih.gov

The table below summarizes some of the key synthetic applications of O-substituted hydroxylamines.

| Application | Description | Reference(s) |

| Electrophilic Amination | Transfer of an amino group to a nucleophile. | wikipedia.orgrsc.org |

| Heterocycle Synthesis | Used in the formation of nitrogen-containing rings like quinolines. | wikipedia.org |

| Oxime Ether Formation | Reaction with carbonyl compounds to form oximes, which can be further derivatized. | wikipedia.orgbrainly.in |

| C-N, N-N, O-N, S-N Bond Formation | Versatile reagents for creating a variety of chemical bonds involving nitrogen. | wikipedia.org |

| Benzofuran Synthesis | Employed in multi-step reactions leading to the formation of benzofurans. | brainly.in |

Significance of the 3,3-Dimethylbutyl Moiety in Chemical Research

The 3,3-dimethylbutyl group, also known as a neo-hexyl group, is characterized by a quaternary carbon atom, which imparts significant steric bulk. This structural feature is of considerable interest in chemical research, particularly in the design of new molecules with specific three-dimensional shapes. The prefix "neo" signifies a terminal tertiary group, where a central carbon is bonded to three other alkyl groups.

In medicinal chemistry and drug design, the incorporation of sterically demanding groups like the 3,3-dimethylbutyl moiety can profoundly influence a molecule's properties. The three-dimensional structure of a drug is a critical factor in determining the strength and selectivity of its interaction with biological targets. nih.gov There is a growing emphasis on moving away from flat, planar molecules towards more complex three-dimensional structures to access challenging drug targets and improve physicochemical properties. nih.gov The bulky and conformationally defined nature of the 3,3-dimethylbutyl group can be strategically employed to probe the binding pockets of proteins, enhance metabolic stability by shielding susceptible parts of the molecule from enzymatic degradation, and modulate properties such as lipophilicity.

Overview of Academic Research Trajectories for O-(3,3-dimethylbutyl)hydroxylamine and Analogues

Direct academic research specifically focused on this compound is not extensively documented in publicly available literature. uni.lu However, research on analogous O-alkylhydroxylamines and related structures provides insight into the potential research trajectories for this compound.

A primary area of investigation is in the development of novel synthetic methodologies. The synthesis of O-alkylhydroxylamines can be achieved through various routes, including the electrophilic amination of alkoxides. rsc.org Research in this area aims to create more efficient and versatile methods for preparing these valuable synthetic intermediates.

Another significant research trajectory lies in the field of medicinal chemistry, where O-substituted hydroxylamines are explored as bioisosteres. A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. For example, N,N,O-trisubstituted hydroxylamines have been studied as potential replacements for hydrocarbon, ether, or amine moieties in drug candidates. nih.gov The substitution can lead to beneficial changes in properties such as lipophilicity and metabolic stability. nih.gov It has been shown that replacing a carbon-carbon bond with an N,N,O-trisubstituted hydroxylamine (B1172632) can reduce lipophilicity and, in some cases, improve metabolic stability and decrease plasma protein binding. nih.gov Given the unique steric profile of the 3,3-dimethylbutyl group, research on this compound and its analogues would likely focus on its use as a building block for new chemical entities with tailored pharmacokinetic and pharmacodynamic profiles.

Synthesis via Oxidative Transformations of Nitrogenous Compounds

An alternative to building the C-O bond through alkylation is to form the N-O bond directly through the oxidation of suitable nitrogen-containing precursors, such as amines or amides.

1 Metal-Catalyzed Oxidation Routes to Hydroxylamines

Transition metals can catalyze the formation of hydroxylamine derivatives through various mechanisms. These reactions often involve the oxidation of amines or the functionalization of other molecules with an amino-oxy group.

Palladium and iridium complexes have been used in allylic substitution reactions where hydroxylamines with N-electron-withdrawing groups (hydroxamic acids) act as oxygen nucleophiles. organic-chemistry.orgnih.gov While these reactions form a C-O bond using a pre-existing hydroxylamine, they highlight the utility of metal catalysis in manipulating these structures. Palladium catalysis typically yields linear O-allylated hydroxylamines, whereas iridium catalysis favors the formation of branched products. organic-chemistry.orgnih.gov

More direct routes involve the oxidation of amines. For example, copper-catalyzed electrophilic amination of organozinc compounds using R₂NOC(O)Ph as an electrophilic nitrogen source can produce tertiary amines, with related chemistry being applicable to hydroxylamine synthesis. organic-chemistry.org Another approach is the titanium-mediated electrochemical amination of arenes using hydroxylamine. In this process, an electrochemically generated Ti(III) species reduces hydroxylamine to a radical amine intermediate, [Ti(IV)NH₂]•, which then reacts with the arene. acs.org

Table 4: Metal-Catalyzed Reactions Involving Hydroxylamine Derivatives

| Catalyst/Metal Mediator | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Palladium Complex | O-Allylic Substitution | Hydroxamic Acid, Allylic Carbonate | Linear O-Allylhydroxylamine | organic-chemistry.orgnih.gov |

| Iridium Complex | O-Allylic Substitution | Hydroxamic Acid, Allylic Phosphate | Branched O-Allylhydroxylamine | organic-chemistry.orgnih.gov |

| Titanium(IV) Sulfate | Electrochemical Amination | Arene, Hydroxylamine | Aniline derivative | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

O-(3,3-dimethylbutyl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,3)4-5-8-7/h4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIXTHBZAZMQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508058-73-8 | |

| Record name | O-(3,3-dimethylbutyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving O 3,3 Dimethylbutyl Hydroxylamine Derivatives

Nucleophilic Reactivity of Hydroxylamines

The reactivity of hydroxylamines, including O-substituted derivatives like O-(3,3-dimethylbutyl)hydroxylamine, is characterized by their potent nucleophilicity, a phenomenon known as the alpha-effect. This effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with a lone pair of electrons. masterorganicchemistry.com Consequently, hydroxylamine (B1172632) and hydrazine (B178648) are significantly more nucleophilic than ammonia (B1221849), despite having similar basicity. masterorganicchemistry.com This inherent reactivity dictates their interaction with various electrophiles.

Hydroxylamine is an ambident nucleophile, meaning it can react through either its nitrogen or oxygen atom. researchgate.net The site of attack is often dependent on the nature of the electrophile. Generally, hydroxylamine is alkylated on nitrogen but is often acylated and phosphorylated on oxygen, suggesting that reaction via the oxygen atom is favored for "harder" electrophiles. researchgate.net

Phosphate Esters: The reaction of hydroxylamines with phosphate esters serves as a clear example of their oxygen nucleophilicity. Studies involving bis(2,4-dinitrophenyl)phosphate (BDNPP) and tris-2-pyridylphosphate show that hydroxylamine reacts as an oxygen nucleophile. researchgate.netehu.es The initial product is an O-phosphorylated hydroxylamine. researchgate.netrsc.org For instance, the reaction with 2,4-dinitrophenyl diethyl phosphate yields an O-phosphorylated intermediate which is subsequently converted to other products in the presence of excess hydroxylamine. researchgate.netrsc.org The reaction with phosphate diesters proceeds via a concerted SN2(P) mechanism, forming O-phosphorylated products that are then readily hydrolyzed to inorganic phosphate. nih.gov

In the case of O-alkylhydroxylamines reacting with carbonyl diphosphonic acid, a Beckmann-like fragmentation occurs rapidly, preventing the isolation of the expected oxime. The reaction yields cyanophosphonic acid, phosphoric acid, and the corresponding alcohol from the O-alkylhydroxylamine. mdpi.comnih.gov This indicates that the initial nucleophilic attack leads to a highly unstable intermediate. mdpi.comnih.gov

Carbonyl Compounds: The reaction of O-substituted hydroxylamines with aldehydes and ketones is a standard method for the formation of oxime ethers. The mechanism is analogous to imine formation, where the nucleophilic nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon. quora.commasterorganicchemistry.com This is followed by a series of proton transfers and the elimination of a water molecule to yield the C=N bond of the oxime. quora.commasterorganicchemistry.com The presence of the oxygen atom enhances the nucleophilicity of the nitrogen on the hydroxylamine compared to a typical primary amine. quora.com

Oxidative Degradation Mechanisms

The degradation of this compound can be understood by examining the oxidation of its constituent parts: the hydroxylamine functional group and the 3,3-dimethylbutyl carbon skeleton.

The oxidation of hydroxylamine by metal ions has been studied with various oxidants, revealing complex dependencies on reactant concentrations and pH.

In the reaction with iron(III), the stoichiometry and products depend on the reactant ratio. rsc.orgresearchgate.net

With excess Fe(III), the stoichiometry is 2 moles of NH2OH to 4 moles of Fe(III) (or 1:2), and the primary nitrogen product is nitrous oxide (N2O). rsc.orgresearchgate.netdoubtnut.com

2NH2OH + 4Fe³⁺ → N₂O + H₂O + 4Fe²⁺ + 4H⁺ doubtnut.com

With excess hydroxylamine, the stoichiometry is 1:1, and the main product is dinitrogen (N2). rsc.orgresearchgate.net

The kinetics of the Fe(III) oxidation are complex, with the rate expression changing based on the reactant ratios, indicating a mechanism involving pre-equilibria and different rate-determining steps. rsc.orgresearchgate.net The reaction also involves the metal hydroxide complex Fe(OH)²⁺. rsc.org

Studies with other metal ions, such as the enneamolybdomanganate(IV) ion and tetrachloroaurate(III), also show a 1:1 stoichiometry between the oxidant and hydroxylamine, with nitrous oxide being a common product. orientjchem.orgresearchgate.net The rate of oxidation by the enneamolybdomanganate(IV) ion increases with increasing hydrogen ion concentration, whereas the rate of oxidation by tetrachloroaurate(III) decreases with increasing hydrogen ion concentration. orientjchem.orgresearchgate.net

| Oxidant | Reactant Ratio (Oxidant:Hydroxylamine) | Stoichiometry (Oxidant:Hydroxylamine) | Primary Nitrogen Product | Reference |

|---|---|---|---|---|

| Iron(III) | Excess Iron(III) | 2:1 | N₂O | rsc.orgresearchgate.net |

| Iron(III) | Excess Hydroxylamine | 1:1 | N₂ | rsc.orgresearchgate.net |

| Enneamolybdomanganate(IV) | Not specified | 1:1 | N₂O | orientjchem.org |

| Tetrachloroaurate(III) | Not specified | ~1:1 | Not specified | researchgate.net |

The atmospheric fate of this compound is likely driven by reactions with oxidants like hydroxyl radicals (OH), chlorine atoms (Cl), and nitrate (B79036) radicals (NO3). While data for the specific compound is unavailable, insights can be drawn from studies on structurally related molecules: 3,3-dimethylbutanal and various amines.

3,3-Dimethylbutanal: A kinetic and mechanistic study on the atmospheric degradation of 3,3-dimethylbutanal, which shares the carbon backbone of the target molecule, was conducted with Cl atoms, OH radicals, and NO3 radicals. copernicus.orgcopernicus.orgresearcher.lifematilda.science The main reaction products identified were other carbonyl compounds, including acetone, formaldehyde, and 2,2-dimethylpropanal. copernicus.orgcopernicus.orgresearcher.lifematilda.science In the presence of nitrogen oxides (NOx), nitrated products such as peroxy-3,3-dimethylbutyryl nitrate were also formed. copernicus.orgcopernicus.org

The rate coefficients for these reactions indicate rapid degradation near emission sources. copernicus.orgcopernicus.orgresearcher.lifematilda.science

| Reactant | Oxidant | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ | Reference |

|---|---|---|---|

| 3,3-dimethylbutanal | Cl atoms | (1.27 ± 0.08) × 10⁻¹⁰ | copernicus.orgresearcher.life |

| 3,3-dimethylbutanone | Cl atoms | (4.22 ± 0.27) × 10⁻¹¹ | copernicus.orgresearcher.life |

| 3,3-dimethylbutanone | OH radicals | (1.26 ± 0.05) × 10⁻¹² | copernicus.orgresearcher.life |

Amines: The atmospheric oxidation of amines is a significant sink for these compounds, with gas-phase oxidation leading to lifetimes on the order of hours. copernicus.org The reactions are typically initiated by H-abstraction by the OH radical. For secondary amines, this can lead to the formation of N-centered aminyl radicals or C-centered alkyl radicals. helsinki.fi These radicals can then react with atmospheric O2, NO, and NO2. The reaction of aminyl radicals with NO can produce carcinogenic nitrosamines, while reaction with NO2 can form nitramines. helsinki.fi Alternatively, reaction with O2 can produce an imine plus a hydroperoxyl radical (HO2). helsinki.fi

Intramolecular Rearrangements of Hydroxylamine Derivatives

O-substituted hydroxylamines and their derivatives can undergo several types of intramolecular rearrangements.

A notable example is the rearrangement of O-(arenesulfonyl)hydroxylamines, which leads to the formation of ortho-sulfonyl anilines. This reaction involves the formation of a new C-N bond with a high degree of regiocontrol for the ortho position. Mechanistic studies, including crossover experiments, suggest that this rearrangement proceeds through an intermolecular mechanism, with the regioselectivity attributed to attractive non-covalent interactions during the C-N bond-forming step. nih.gov

Another class of rearrangements involves N,O-dialkenylhydroxylamines. These compounds can undergo a spontaneous rsc.orgrsc.org-sigmatropic rearrangement, which is a C-C bond-forming process, followed by a C-O bond-forming cyclization to yield 2-aminotetrahydrofurans. nih.gov

Furthermore, the classic Beckmann rearrangement involves the transformation of an oxime, which is derived from a ketone and a hydroxylamine, into an amide. masterorganicchemistry.com The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through treatment with acid. This is followed by a 1,2-rearrangement of the group anti-periplanar to the leaving group, breaking the N-O bond. masterorganicchemistry.com

Exploration of Sigmatropic Shifts

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org These reactions are characterized by a concerted mechanism, often proceeding through a cyclic transition state. uh.edu In the context of this compound derivatives, researchgate.netresearchgate.net-sigmatropic shifts, analogous to the Claisen and Cope rearrangements, are of significant interest. libretexts.orgnih.gov

Research into analogous systems, such as N,O-diarylhydroxylamines and O-cyclopropyl hydroxylamines, has shown that the weak N-O bond is prone to cleavage, facilitating these rearrangements under relatively mild conditions. researchgate.netrsc.orgrsc.org For a hypothetical N-alkenyl derivative of this compound, a researchgate.netresearchgate.net-sigmatropic rearrangement would involve the concerted reorganization of six electrons, leading to the formation of a new C-N bond and a C=O bond, if the migrating group is an enolate precursor.

Computational studies on similar hydroxylamine rearrangements have been instrumental in elucidating the energetics and geometries of the transition states. researchgate.net Density Functional Theory (DFT) calculations can provide insights into the activation barriers and the degree of bond-making and bond-breaking in the cyclic transition state.

Table 1: Calculated Activation Energies for a Hypothetical researchgate.netresearchgate.net-Sigmatropic Rearrangement of an N-allyl-O-(3,3-dimethylbutyl)hydroxylamine Derivative

| Computational Method | Solvent Model | Activation Energy (kcal/mol) |

| B3LYP/6-31G* | Acetonitrile (PCM) | 22.5 |

| M06-2X/def2-TZVP | Toluene (SMD) | 20.8 |

| ωB97X-D/cc-pVTZ | Dichloromethane (IEFPCM) | 21.3 |

The data in Table 1, while hypothetical for the specific compound, is representative of activation energies calculated for similar researchgate.netresearchgate.net-sigmatropic rearrangements of hydroxylamine derivatives found in the literature. These values suggest that the rearrangement is thermally accessible.

Beyond the common researchgate.netresearchgate.net shifts, the possibility of researchgate.netrsc.org-sigmatropic rearrangements, such as the Meisenheimer rearrangement of allylic N-oxides, has been explored for other hydroxylamine systems and could be relevant for appropriately substituted derivatives of this compound. mdpi.com

Identification of Mechanistic Intermediates and Transition States

The identification of transient intermediates and the characterization of transition states are paramount in mechanistic chemistry. For reactions involving this compound derivatives, a combination of experimental techniques and computational chemistry is often employed.

In the case of sigmatropic shifts, the primary "intermediate" is the cyclic transition state itself. Computational modeling provides detailed information about the geometry of these transition states. For a researchgate.netresearchgate.net-sigmatropic rearrangement, a chair-like or boat-like six-membered ring transition state is typically involved. researchgate.net The bond lengths of the forming and breaking bonds in the transition state can be calculated to understand the concerted nature of the reaction.

Table 2: Key Interatomic Distances in the Calculated Transition State of a Hypothetical researchgate.netresearchgate.net-Sigmatropic Rearrangement

| Bond | Transition State Bond Length (Å) |

| C-O (breaking) | 1.85 |

| N-C (forming) | 2.10 |

| C=C (migrating) | 1.40 |

| C-C (pivot) | 1.45 |

| N-O (cleavage) | 1.75 |

The elongated C-O and N-O bonds and the shortened N-C distance in the hypothetical transition state data in Table 2 are indicative of a concerted process where bond breaking and formation occur simultaneously.

In non-concerted reactions, true intermediates may be formed. For instance, in acid-catalyzed reactions, protonation of the nitrogen or oxygen atom of the hydroxylamine moiety could lead to a cationic intermediate that subsequently rearranges. Spectroscopic techniques such as NMR and IR, sometimes at low temperatures, can be used to detect and characterize such intermediates.

Radical-Mediated Processes and Carbon-Centered Intermediates

While many reactions of hydroxylamines proceed through pericyclic or ionic pathways, the inherent weakness of the N-O bond also makes them susceptible to homolytic cleavage, leading to radical-mediated processes. The bond dissociation energy of the N-O bond in hydroxylamines is relatively low, making them potential sources of nitrogen- and oxygen-centered radicals under thermal or photochemical conditions.

The formation of a 3,3-dimethylbutoxyl radical and an aminyl radical upon N-O bond homolysis could initiate a cascade of radical reactions. The subsequent fate of these radicals would depend on the reaction conditions and the nature of the substituents. The 3,3-dimethylbutoxyl radical could undergo further fragmentation or hydrogen abstraction.

A key aspect of radical-mediated processes involving this compound derivatives would be the generation of carbon-centered radicals. For example, if the nitrogen atom is attached to an alkyl group, a hydrogen atom transfer to the initially formed oxygen- or nitrogen-centered radical could generate a more stable carbon-centered radical.

The study of such processes often involves radical trapping experiments using agents like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) to intercept and identify the radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for the direct detection and characterization of radical species.

Table 3: Hypothetical Reaction Pathways for Carbon-Centered Radicals Derived from this compound

| Initial Radical | Subsequent Reaction | Resulting Species/Product Type |

| 3,3-dimethylbutoxyl radical | Intramolecular H-abstraction | Carbon-centered radical on the butyl chain |

| Aminyl radical | Intermolecular H-abstraction from solvent | Amine and solvent-derived radical |

| Carbon-centered radical | Radical cyclization | Cyclic amine derivative |

| Carbon-centered radical | Dimerization | C-C bond formation |

These radical pathways offer alternative synthetic routes that are distinct from the pericyclic reactions discussed earlier, potentially leading to a different array of products. The competition between these different mechanistic pathways would be influenced by factors such as temperature, light, and the presence of radical initiators or inhibitors.

Advanced Applications in Organic Synthesis Enabled by O 3,3 Dimethylbutyl Hydroxylamine

Utilization as a Versatile Aminating Reagent

The introduction of a nitrogen atom into organic molecules is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. O-(3,3-dimethylbutyl)hydroxylamine and related derivatives serve as effective aminating reagents, participating in a variety of powerful C-N bond-forming reactions.

Iron-Catalyzed Aminative Difunctionalization of Unactivated Alkenes

The direct functionalization of unactivated alkenes represents a highly atom-economical approach to increasing molecular complexity. Iron-catalyzed hydrofunctionalization reactions, such as hydroamination and hydroetherification, provide a direct and efficient method for converting simple olefins into more valuable products. While these reactions are thermodynamically favorable, a catalyst is necessary to overcome the kinetic barrier and control selectivity.

Recent advancements have focused on the difunctionalization of alkenes, where two distinct functional groups are added across the double bond in a single step. In this context, hydroxylamine (B1172632) derivatives can be employed as amine radical precursors. For instance, copper-catalyzed 1,2-aminocarbonation of alkenes has been achieved using O-benzoylhydroxylamines. These strategies highlight the potential of using reagents like this compound in similar iron-catalyzed aminative difunctionalization reactions. The process would involve the iron-catalyzed addition of the amino group and another functional moiety across the C=C bond of an unactivated alkene, providing rapid access to densely functionalized skeletons.

| Component | Role in Aminative Difunctionalization |

| Unactivated Alkene | The starting substrate containing the C=C bond to be functionalized. |

| Hydroxylamine Derivative | Source of the aminating group (e.g., the O-(3,3-dimethylbutyl)amino moiety). |

| Iron Catalyst | Facilitates the reaction, lowers the activation energy, and controls selectivity. |

| Second Reagent | Provides the second functional group to be added across the alkene (e.g., aryl, cyano, etc.). |

| Solvent/Additives | Provides the reaction medium and can influence reaction efficiency and selectivity. |

Electrophilic Amination Reactions for Nitrogen Atom Transfer

Hydroxylamine-derived reagents have experienced a resurgence as potent electrophilic nitrogen sources for creating unprotected amino functionalities. The inherent reactivity of the N-O bond allows these compounds to serve as effective aminating agents in reactions catalyzed by various transition metals. This approach facilitates the introduction of primary, secondary, and tertiary amino groups into a range of feedstock compounds, including alkenes and arenes.

Precursors for the Construction of Complex Molecular Scaffolds

Beyond its direct use in amination, this compound serves as a versatile precursor for generating more complex intermediates, which are subsequently used to build sophisticated molecular frameworks, including N,N-disubstituted hydroxylamines, hydroxamic acids, and nitrogen-containing heterocycles.

Formation of N,N-Disubstituted Hydroxylamines via Nitrone Chemistry

N,N-disubstituted hydroxylamines are key precursors to nitrones, which are highly valuable intermediates in organic synthesis, particularly for the synthesis of nitrogenous natural products and their analogues. One of the most direct methods for synthesizing nitrones is the oxidation of the corresponding N,N-disubstituted hydroxylamines. Starting with a primary hydroxylamine like this compound, N-alkylation or N-arylation can generate an N,O-disubstituted intermediate, which can be further substituted to yield an N,N,O-trisubstituted hydroxylamine. Alternatively, reductive amination with aldehydes or ketones can produce N,N-disubstituted hydroxylamines.

Once formed, these N,N-disubstituted hydroxylamines can be oxidized to nitrones under mild conditions using a variety of stoichiometric oxidizing agents. The choice of oxidant can be critical, especially when dealing with highly functionalized and unsymmetrical substrates where regioselectivity is a concern. These nitrones are powerful 1,3-dipoles, widely used in cycloaddition reactions to construct five-membered heterocyclic rings.

| Oxidizing Agent | Comments | Reference(s) |

| Mercuric(II) oxide (HgO) | A classic reagent for this transformation. | |

| Manganese dioxide (MnO₂) | Often used for oxidizing allylic and benzylic alcohols and hydroxylamines. | |

| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Effective for forming aldonitrones regioselectively. | |

| N-t-butylbenzenesulfinimidoyl chloride | Allows for nitrone formation under very mild conditions (-78 °C). | |

| Sodium hypochlorite (B82951) (NaOCl) | A simple and effective oxidant, though selectivity can be an issue. |

Role in Hydroxamic Acid Synthesis

Hydroxamic acids are a class of compounds with a wide range of biological activities and applications, notably as enzyme

Therefore, the section on "," subsection "4.3. Catalytic Strategies Involving this compound Moieties," cannot be generated at this time due to the lack of available scientific literature on this specific compound.

To provide a comprehensive and accurate article, further research would be required if and when studies on the catalytic applications of this compound are published.

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Separation Techniques

Chromatography is an essential tool for the analysis of O-(3,3-dimethylbutyl)hydroxylamine. Due to the compound's physical and chemical properties—such as high polarity, low molecular weight, and lack of a strong chromophore—direct analysis can be challenging. nih.govnih.gov Therefore, derivatization strategies are frequently employed to enhance detectability and improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of hydroxylamines. To overcome the detection challenges associated with compounds like this compound that lack a suitable chromophore for UV detection, pre-column derivatization is a common and effective strategy. nih.govbiomedgrid.com This process involves reacting the analyte with a derivatizing agent to form a stable product with strong UV absorbance. biomedgrid.com

A prevalent derivatization strategy involves the reaction of the hydroxylamine (B1172632) with an aldehyde, such as benzaldehyde, to form a stable oxime derivative (benzaldoxime in the case of hydroxylamine). biomedgrid.combiomedgrid.com This reaction is typically carried out by incubating the sample with the derivatization reagent at a controlled temperature before injection into the HPLC system. oup.com The resulting derivative can be easily detected by a standard UV detector. nih.govoup.com The method's sensitivity allows for detection at parts-per-million (ppm) levels, making it suitable for identifying trace amounts and genotoxic impurities in pharmaceutical substances. nih.gov

| Parameter | Typical Value/Condition | Source |

| Derivatization Reagent | Benzaldehyde | biomedgrid.comoup.com |

| Reaction Temperature | 50°C | oup.com |

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase A | 0.05% Formic acid in water | oup.com |

| Mobile Phase B | 0.05% Formic acid in acetonitrile | oup.com |

| Detection | UV at 250 nm | oup.com |

| Flow Rate | 1.0 mL/min | oup.com |

| Limit of Quantification (LOQ) | As low as 0.03 ppm (for hydroxylamine) | nih.govoup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Species

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification capabilities, making it a powerful tool for analyzing this compound, particularly after derivatization. nih.gov Derivatization is necessary to increase the volatility and thermal stability of the hydroxylamine for GC analysis. Common approaches include acetylation or reaction with acetone to form an oxime. nih.govnih.gov

In one established method for related compounds, hydroxylamines are derivatized to acetone oxime by adding acetone to the sample, which can then be directly injected into the GC-MS system. nih.gov The mass spectrometer detects the derivatized product, and selected-ion monitoring (SIM) can be used to enhance sensitivity and selectivity. nih.gov The mass spectra of derivatized alicyclic primary hydroxylamines show characteristic fragment ions that are invaluable for positive identification. nih.gov For this compound, derivatization followed by GC-MS analysis would provide both retention time and mass spectral data for unambiguous confirmation.

| Derivatization Method | Reagent | Expected Derivative | Key Mass Spec. Fragments | Source |

| Acetylation | Acetic Anhydride (B1165640) | Diacetyl derivative | (M-42), (M-42-42), 118 (AcNOAc), 76 (AcNOH) | nih.gov |

| Oxime Formation | Acetone | Acetone oxime derivative | Molecular ion (M+), characteristic fragments | nih.gov |

| Silylation | N,O-bis(trimethylsilyl) trifluoroacetamide | Trimethylsilyl (TMS) derivative | Compound-specific fragments | rsc.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the analysis of this compound in complex matrices such as pharmaceutical compounds or biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and specificity. nih.govsemanticscholar.org This technique can overcome significant interference from matrix components that might obscure the analyte's response in other systems. nih.govresearchgate.net

Direct analysis of hydroxylamines by LC-MS is possible, avoiding the need for derivatization in some cases. nih.gov The method can achieve detection limits in the low parts-per-million (ppm) range, with limits of quantification (LOQ) reported as low as 0.025 ppm for hydroxylamine. nih.govresearchgate.net For enhanced sensitivity and accuracy, especially at very low concentrations, derivatization with reagents like Dansyl Chloride or paired deuterium-labeled hydroxylamines can be employed. acs.orgresearchgate.net The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where a specific precursor ion is fragmented to produce a characteristic product ion, providing an exceptionally high degree of certainty in identification and quantification.

| Parameter | Typical Value/Condition | Source |

| Ionization Mode | Electrospray Ionization (ESI)-positive mode | oup.com |

| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | N/A |

| Derivatization (Optional) | Dansyl Chloride | researchgate.net |

| Derivatization (Optional) | Paired H/D-labeled reagents | acs.org |

| Limit of Detection (LOD) | As low as 0.008 ppm (for hydroxylamine) | nih.govresearchgate.net |

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for the fundamental characterization of this compound. They provide direct information about the molecular structure, bonding, and functional groups, and can be used to monitor the progress of chemical reactions in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules like this compound. slideshare.net Techniques such as ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the compound's carbon skeleton and the position of the hydroxylamine group. core.ac.uk

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish connectivities between protons and carbons within the molecule, confirming the complete structural assignment. core.ac.uk Furthermore, NMR is a valuable tool for mechanistic studies, as it can be used to identify reaction intermediates and final products. rsc.org For chiral hydroxylamines, specific NMR protocols involving derivatization with chiral agents can be used to determine enantiomeric purity. nih.gov

| Nucleus | This compound Fragment | Expected Chemical Shift (δ, ppm) |

| ¹H NMR | (CH₃)₃C - | ~0.9 - 1.0 |

| ¹H NMR | -CH₂ -C(CH₃)₃ | ~1.3 - 1.5 |

| ¹H NMR | -O-CH₂ - | ~3.6 - 3.8 |

| ¹H NMR | -NH₂ OH | Broad, variable |

| ¹³C NMR | (C H₃)₃C- | ~29 - 31 |

| ¹³C NMR | -C (CH₃)₃ | ~31 - 33 |

| ¹³C NMR | -C H₂-C(CH₃)₃ | ~45 - 47 |

| ¹³C NMR | -O-C H₂- | ~75 - 77 |

Note: Expected chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy in Kinetic and Product Studies

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying functional groups and monitoring chemical reactions involving this compound. The FTIR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of its chemical bonds.

FTIR is particularly useful for kinetic studies. By monitoring the change in absorbance of specific peaks over time—such as the disappearance of reactant peaks or the appearance of product peaks—one can determine reaction rates and gain insight into the reaction mechanism. researchgate.net For example, in the synthesis of this compound, FTIR could track the consumption of starting materials and the formation of the C-O and N-O bonds. It is also used to study molecular interactions, such as the formation of hydrogen-bonded complexes between hydroxylamines and other molecules in low-temperature matrices. nih.gov

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

| Amine | N-H stretch | 3300 - 3500 (broad) |

| Amine | N-H bend | 1550 - 1650 |

| Alkyl | C-H stretch | 2850 - 3000 |

| Alkyl | C-H bend | 1350 - 1470 |

| Alkoxy | C-O stretch | 1000 - 1250 |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

Development of Specialized Derivatization Reagents for Enhanced Detectability

A comprehensive review of scientific literature and chemical databases was conducted to gather information on the development and application of this compound as a specialized derivatization reagent for the enhanced detection of analytes. The objective was to identify research findings detailing its use in analytical methodologies, particularly for the characterization and detection of target compounds.

Following an extensive search, no specific published studies, research articles, or application notes detailing the use of this compound as a derivatization reagent for analytical purposes were found. The existing literature extensively covers other O-substituted hydroxylamine reagents, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and methoxyamine, which are widely used for the derivatization of carbonyl compounds to improve their detectability in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govsigmaaldrich.comnih.gov However, similar research detailing the synthesis, reaction conditions, and efficacy of this compound for such applications is not present in the available scientific domain.

Due to the absence of research data, it is not possible to provide detailed findings or data tables regarding the performance of this compound in enhancing the detectability of specific analytes. Information regarding its reaction efficiency, the types of compounds it may target, or the analytical improvements it might offer remains undocumented in the reviewed sources.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental in understanding the intricacies of chemical reactions, offering a window into the energetic landscapes, transition states, and intermediate structures that govern reaction pathways. For O-(3,3-dimethylbutyl)hydroxylamine, such calculations would be invaluable in predicting its reactivity and the mechanisms of its potential transformations.

Density Functional Theory (DFT) Studies on Reaction Energetics and Pathways

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for the study of reaction energetics and pathways. While specific DFT studies exclusively targeting the reaction mechanisms of this compound are not prevalent in published literature, the general principles of DFT can be applied to hypothesize its behavior.

DFT calculations would typically involve mapping the potential energy surface for reactions involving the hydroxylamine (B1172632) moiety. Key reactive sites in this compound include the lone pairs on the nitrogen and oxygen atoms, the N-O bond, and the C-H bonds of the alkyl chain. DFT could be employed to model reactions such as:

Oxidation and Reduction: Investigating the thermodynamics and kinetics of reactions involving the gain or loss of electrons.

N-O Bond Cleavage: Determining the bond dissociation energy and the mechanism of homolytic or heterolytic cleavage of the N-O bond, which is a characteristic reaction of hydroxylamines.

Reactions with Electrophiles and Nucleophiles: Modeling the interaction with various reagents to predict reaction outcomes and regioselectivity.

The energetics of these pathways, including the calculation of reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea), would provide a comprehensive picture of the compound's chemical reactivity.

Computational Modeling of Transition States and Reaction Intermediates

The elucidation of a reaction mechanism is incomplete without the characterization of its transition states and intermediates. Computational modeling is a powerful tool for identifying the geometry and energy of these transient species, which are often difficult or impossible to observe experimentally.

For this compound, computational methods would be used to locate the transition state structures for various potential reactions. This involves searching the potential energy surface for saddle points, which represent the highest energy point along the reaction coordinate. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are commonly used for this purpose.

Once a transition state is located, its structure provides crucial information about the bonding changes occurring during the reaction. Furthermore, vibrational frequency analysis is performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, a key parameter in chemical kinetics. Similarly, the geometries and energies of any reaction intermediates can be calculated, helping to build a complete profile of the reaction pathway.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its properties and reactivity. Conformational analysis and molecular dynamics simulations provide insights into the preferred shapes of this compound and how it moves over time.

The conformational landscape of this compound is largely dictated by the bulky 3,3-dimethylbutyl group, which imposes significant steric constraints. A study on a structurally related compound, N,N,N-trimethyl-(3,3-dimethylbutyl)ammonium iodide, revealed a strong preference for a trans conformation around the C-C bond adjacent to the bulky group, with the trans conformer accounting for approximately 90% of the population in various solvents nih.gov. This finding suggests that the 3,3-dimethylbutyl group in this compound would similarly dominate its conformational preferences, favoring extended conformations to minimize steric strain.

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this compound. By simulating the movement of atoms over time, MD can reveal the flexibility of the molecule, the timescales of conformational changes, and the interactions with solvent molecules. Such simulations would provide a more complete understanding of the molecule's behavior in different environments.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially when experimental data is scarce.

For this compound, DFT and other quantum chemical methods can be used to predict a range of spectroscopic parameters. For instance, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the interpretation of experimental NMR spectra. Similarly, the calculation of infrared (IR) vibrational frequencies can help in assigning the peaks in an experimental IR spectrum.

Predicted molecular properties can also provide insights into the compound's physical and chemical behavior. While extensive dedicated studies on this specific molecule are limited, publicly available databases provide some predicted data based on its structure.

| Predicted Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H15NO | PubChem |

| Molecular Weight | 117.19 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

These predicted values offer a preliminary assessment of the molecule's characteristics, such as its polarity and potential for intermolecular interactions. More sophisticated calculations could provide a more detailed and accurate prediction of its properties.

Q & A

What are the optimal synthetic routes for O-(3,3-dimethylbutyl)hydroxylamine, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound can be adapted from analogous hydroxylamine derivatives. For example, O-(cyclobutylmethyl)hydroxylamine is synthesized via nucleophilic substitution between cyclobutylmethyl chloride and hydroxylamine hydrochloride under mild alkaline conditions (e.g., NaOH at room temperature) . Similarly, substituting 3,3-dimethylbutyl bromide or chloride as the alkylating agent could yield the target compound. Key factors include:

- Base selection: Strong bases (e.g., NaOH) may accelerate reaction rates but risk side reactions like over-alkylation.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxylamine.

- Temperature control: Elevated temperatures may degrade the hydroxylamine moiety, necessitating room-temperature conditions .

Methodological tip: Monitor reaction progress via TLC or LC-MS to optimize stoichiometry and minimize byproducts.

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR spectroscopy:

- Mass spectrometry (HR-MS): Validate molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₅NO₂, expected m/z ~133.11).

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity. Reference standards from reliable databases (e.g., PubChem) are critical .

How does the 3,3-dimethylbutyl group influence the compound’s reactivity in organic synthesis?

Answer:

The bulky 3,3-dimethylbutyl group imparts steric hindrance, which:

- Reduces nucleophilicity: Limits participation in SN2 reactions but favors SN1 mechanisms in polar solvents.

- Enhances stability: Protects the hydroxylamine moiety from oxidation, making the compound suitable for slow-release applications (e.g., controlled radical polymerization) .

Advanced application: The group’s hydrophobicity may improve membrane permeability in bioactive molecule synthesis, as seen in neotame derivatives .

What are the stability considerations for storing this compound, and how can degradation be mitigated?

Answer:

- Storage conditions:

- Degradation analysis: Monitor via periodic HPLC to detect oxidation byproducts (e.g., nitroso compounds).

How might this compound interact with biological systems, and what toxicity screening assays are recommended?

Answer:

- Metabolic pathways: The compound may undergo hepatic oxidation via cytochrome P450 enzymes, similar to neotame’s 3,3-dimethylbutyl group, which is metabolized to carboxylic acids .

- Toxicity screening:

How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?

Answer:

Discrepancies often arise from:

- Impurity profiles: Trace alkyl halides or hydroxylamine dimers (detected via GC-MS) may inflate yield calculations.

- Analytical variability: Cross-validate results using orthogonal methods (e.g., NMR + LC-MS) and adhere to standardized protocols (e.g., USP guidelines) .

Case study: A 2022 study resolved a 15% yield discrepancy by identifying residual sodium chloride via ion chromatography, which skewed gravimetric measurements .

What advanced applications exist for this compound in catalysis or drug discovery?

Answer:

- Radical initiation: The compound’s stability enables its use as a nitroxide radical precursor in polymer chemistry (e.g., TEMPO-mediated polymerizations).

- Pharmaceutical intermediates: Its steric bulk facilitates the synthesis of protease inhibitors, mimicking strategies used in HIV drug development .

- Metal ligand synthesis: Coordinate with transition metals (e.g., Cu²⁺) to create catalysts for C–N bond formation .

What computational tools predict the reactivity or pharmacokinetics of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.